N,N-dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide
Description
N,N-Dibutyl-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide is a synthetic benzamide derivative featuring a dibutylamine substituent and a 2,2-dimethyl-2,3-dihydrobenzofuran moiety.
Properties
IUPAC Name |
N,N-dibutyl-4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3/c1-5-7-16-27(17-8-6-2)25(28)21-14-12-20(13-15-21)19-29-23-11-9-10-22-18-26(3,4)30-24(22)23/h9-15H,5-8,16-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMORHCHDYJVMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)COC2=CC=CC3=C2OC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s structural uniqueness lies in its N,N-dibutyl substitution and benzofuran-linked benzamide scaffold. Below is a comparative analysis with related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., dichlorophenyl in ) may increase metabolic stability, whereas electron-donating groups (e.g., methoxy in ) could enhance solubility.
Pharmacokinetic and Pharmacodynamic Profiles
- Lipophilicity : The dibutyl group likely confers higher logP values than dichlorophenyl or methoxy-substituted analogs, influencing tissue distribution and half-life.
- Metabolism : The benzofuran moiety is susceptible to oxidative metabolism, but bulky substituents (e.g., dibutyl, dimethyl) may slow hepatic degradation .
- Receptor Binding : Dichlorophenyl analogs exhibit anti-inflammatory activity via COX-2 inhibition , while acetamido-methoxyphenyl derivatives () may target neurological pathways due to structural resemblance to neuroactive benzamides.
Unique Advantages of Target Compound :
- The N,N-dibutyl group may reduce polarity, enabling blood-brain barrier penetration for CNS-targeted therapies.
- The benzofuran core offers π-π stacking interactions with aromatic residues in enzyme active sites, enhancing binding affinity .
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